Rubiarbonone E
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Overview
Description
Rubiarbonone E is a natural product found in Rubia yunnanensis with data available.
Scientific Research Applications
Triterpenoids from Rubia yunnanensis
Rubiarbonone E, along with other compounds such as rubiarbonones D and F, was isolated from the roots of Rubia yunnanensis. These compounds are part of a group of triterpenoids, and their structures were elucidated through spectroscopic methods. Notably, the antiplatelet aggregation activities of some related compounds were investigated, indicating potential medicinal applications in cardiovascular health (Liou & Wu, 2002).
Ethnopharmacological Relevance
The broader context of Rubia yunnanensis, the source of this compound, includes its use in traditional medicine across various Mediterranean countries. This highlights its ethnopharmacological relevance and the potential for future phytochemical and pharmacological studies, which could lead to new therapeutic products (González-Tejero et al., 2008).
Arborane Type Triterpenoids
Another study focused on arborane type triterpenoids from Rubia yunnanensis, including this compound. The isolation and elucidation of these compounds' structures contribute to understanding their potential applications in scientific research (Xiao, 1993).
NF-κB and JNK Mediated Apoptosis
This compound's close relative, rubiarbonol G, demonstrated cytotoxicity on cancer cells, specifically inducing apoptosis and G0/G1 arrest in HeLa cells. This indicates the potential of this compound and related compounds in cancer research and treatment (Zeng et al., 2017).
Antihyperlipidemic Constituents from Rubia yunnanensis
A study evaluating the antihyperlipidemic activity of Rubia yunnanensis, the source of this compound, revealed that arborinane-type triterpenoids, including rubiarbonone C, significantly inhibited triglyceride levels, suggesting a potential role in treating hyperlipidemic diseases. This research supports the exploration of this compound in similar contexts (Gao et al., 2014).
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H46O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8-10,17,19-22,24-25,31-33H,11-16H2,1-7H3/t19-,20-,21+,22-,24-,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
LKBSFVITHXLCDA-MEKJSECDSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |
SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |
Synonyms |
rubiarbonone E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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